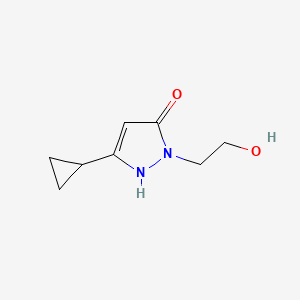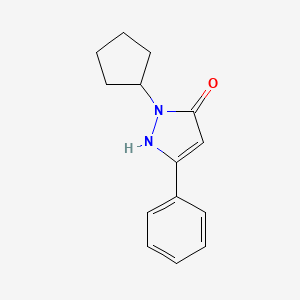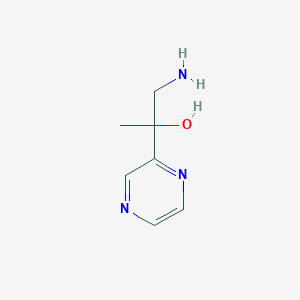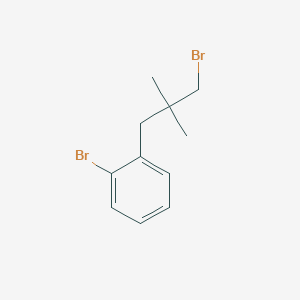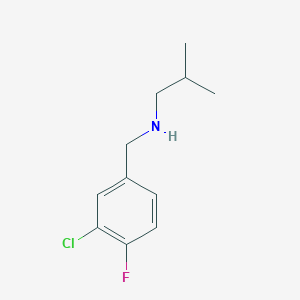 (3-Chloro-4-fluorophenyl)methylamine CAS No. 1250029-96-9"
>
(3-Chloro-4-fluorophenyl)methylamine CAS No. 1250029-96-9"
>
(3-Chloro-4-fluorophenyl)methylamine
Vue d'ensemble
Description
[(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteur de la tyrosinase
Le composé a été utilisé pour identifier les inhibiteurs de la tyrosinase provenant d'Agaricus bisporus . La tyrosinase est une enzyme qui participe à la production de mélanine et d'autres pigments à partir de la tyrosine par oxydation. Les inhibiteurs de cette enzyme ont des applications potentielles dans le traitement des troubles liés à la pigmentation.
Composant des médicaments approuvés par la FDA
Le composé fait partie de plusieurs médicaments approuvés par la FDA . Par exemple, il fait partie de la structure du sorafénib, un médicament utilisé pour le traitement du cancer primitif du foie .
Synthèse du géfitinib
Le composé est utilisé dans la synthèse du géfitinib , un médicament utilisé pour le traitement du cancer du poumon non à petites cellules. Un processus amélioré en trois étapes pour la synthèse du géfitinib à partir de matières premières facilement disponibles a été discuté dans la littérature .
Développement de nouveaux intermédiaires
Le composé a été utilisé dans le développement de nouveaux intermédiaires . Ces intermédiaires peuvent être utilisés dans diverses réactions chimiques, élargissant les possibilités de synthèse de nouveaux composés.
Recherche en chimie organo-fluorée
Le composé est utilisé dans la recherche liée à la chimie organo-fluorée . Les composés contenant du fluor affectent considérablement la croissance pharmaceutique, représentant plus de 50 % des molécules médicamenteuses les plus vendues approuvées par la Food and Drug Administration (FDA) des États-Unis .
Étude des médicaments contenant un groupe trifluorométhyle
Le composé est utilisé dans l'étude des médicaments contenant un groupe trifluorométhyle . Le groupe trifluorométhyle est un groupe fonctionnel courant dans de nombreux produits pharmaceutiques et agrochimiques, et l'étude de ces médicaments peut conduire au développement de nouveaux agents thérapeutiques.
Propriétés
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEBMVYOULIMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
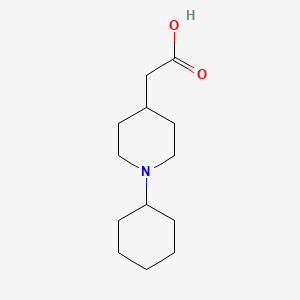
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
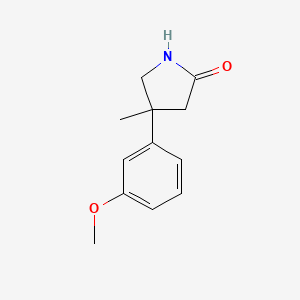
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)
amine](/img/structure/B1467257.png)

![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)
